molecular formula C16H17NO2S2 B2839529 (E)-3-(furan-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one CAS No. 1706491-79-3

(E)-3-(furan-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one

Cat. No.: B2839529
CAS No.: 1706491-79-3
M. Wt: 319.44
InChI Key: WJIFGNUQASNNSK-AATRIKPKSA-N
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Description

(E)-3-(furan-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H17NO2S2 and its molecular weight is 319.44. The purity is usually 95%.
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Biological Activity

(E)-3-(furan-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one, also known by its CAS number 1798415-18-5, is a compound characterized by its unique structural features combining furan, thiophene, and thiazepane moieties. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H17NO2S2C_{16}H_{17}NO_{2}S_{2} with a molecular weight of approximately 319.4 g/mol. Its structure includes a conjugated enone system that may contribute to its biological activities.

PropertyValue
Molecular FormulaC16H17N O2 S2
Molecular Weight319.4 g/mol
CAS Number1798415-18-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the Piperidine-mediated condensation , where piperidine acts as a catalyst for the reaction between 5-substituted 2-amino benzenethiols and hetero chalcones. Another method explored is the triethylamine-mediated addition , which facilitates the formation of the thiazepine ring structure through reactions under basic conditions.

Anti-Cancer Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance, in a study evaluating naphthoquinone derivatives, several compounds demonstrated potent cytotoxicity against HT-29 colorectal cancer cells with IC50 values ranging from 1.73 to 88.1 μM . Although specific data for our compound is limited, its structural analogs suggest potential for similar activities.

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in cancer cell proliferation and survival. The presence of the furan and thiophene rings can enhance electron delocalization, which is crucial for interactions with biological macromolecules such as DNA and proteins.

Case Studies

A relevant case study involved a series of furanonaphthoquinone derivatives that were evaluated for their anti-cancer properties. The study highlighted that modifications on the furan ring significantly influenced the cytotoxicity profiles of these compounds . This suggests that this compound could be optimized for enhanced biological activity through structural modifications.

Pharmacological Potential

The compound's unique structure positions it as a candidate for further pharmacological exploration. Its potential applications include:

  • Anticancer agents : Due to observed cytotoxicity in cancer cell lines.
  • Antimicrobial properties : As seen in other thiazepane derivatives.
  • Neuroprotective effects : Hypothetically based on similar compounds within the same class.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S2/c18-16(6-5-13-3-1-10-19-13)17-8-7-15(21-12-9-17)14-4-2-11-20-14/h1-6,10-11,15H,7-9,12H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIFGNUQASNNSK-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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